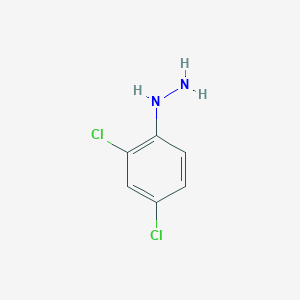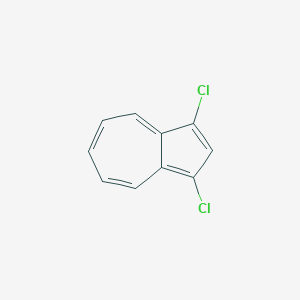
Azulene, 1,3-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene, 1,3-dichloro- is a chemical compound that is widely used in scientific research. It is a derivative of azulene, which is a natural organic compound found in chamomile oil. Azulene, 1,3-dichloro- is synthesized through a complex process, and it has been found to have a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of azulene, 1,3-dichloro- is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to scavenge free radicals, which are responsible for oxidative stress and cell damage.
Effets Biochimiques Et Physiologiques
Azulene, 1,3-dichloro- has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Azulene, 1,3-dichloro- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other organic compounds. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on azulene, 1,3-dichloro-. One direction is the development of new drugs based on its anti-inflammatory and antioxidant properties. Another direction is the development of new catalysts for various chemical reactions. Additionally, the potential use of azulene, 1,3-dichloro- as an antimicrobial agent needs to be further explored. Furthermore, the mechanism of action of azulene, 1,3-dichloro- needs to be fully understood to explore its potential applications in various fields of scientific research.
Conclusion
In conclusion, azulene, 1,3-dichloro- is a promising compound that has a wide range of applications in various fields of scientific research. It is synthesized through a complex process and has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. Although it has some limitations, its potential applications in the development of new drugs, catalysts, and antimicrobial agents make it an exciting compound for future research.
Méthodes De Synthèse
Azulene, 1,3-dichloro- is synthesized through a complex process that involves the reaction of 1,4-dichloro-2-nitrobenzene with sodium azide in the presence of copper powder. The resulting compound is then reduced with sodium dithionite to produce azulene, 1,3-dichloro-. The synthesis method is time-consuming and requires a high level of expertise.
Applications De Recherche Scientifique
Azulene, 1,3-dichloro- has been found to have a wide range of applications in various fields of scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in various chemical reactions. In addition, azulene, 1,3-dichloro- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
14658-94-7 |
|---|---|
Nom du produit |
Azulene, 1,3-dichloro- |
Formule moléculaire |
C10H6Cl2 |
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
1,3-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H |
Clé InChI |
WHRWUFQUMNUVQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C(C=C2Cl)Cl)C=C1 |
SMILES canonique |
C1=CC=C2C(=C(C=C2Cl)Cl)C=C1 |
Autres numéros CAS |
14658-94-7 |
Synonymes |
Azulene, 1,3-dichloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



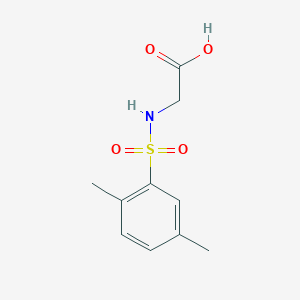
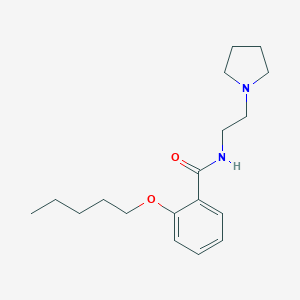
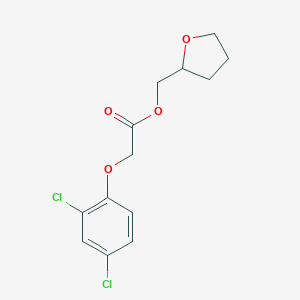
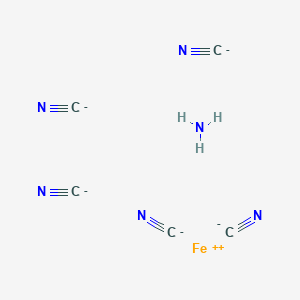
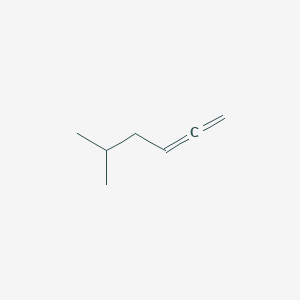

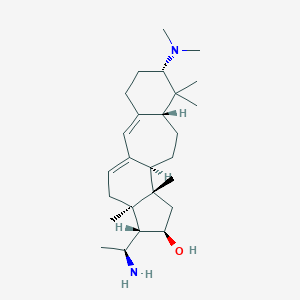
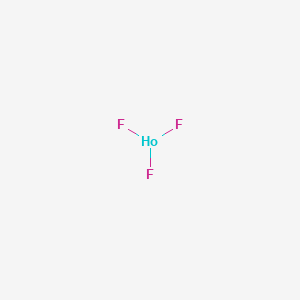
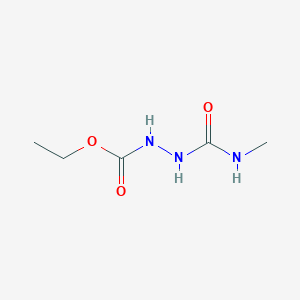
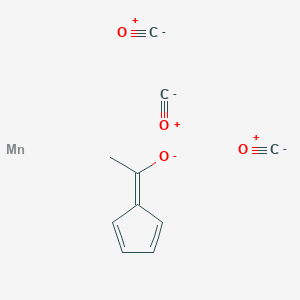
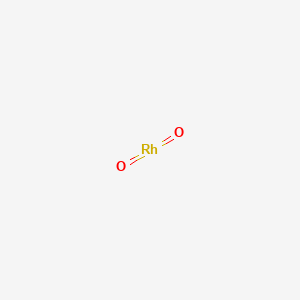
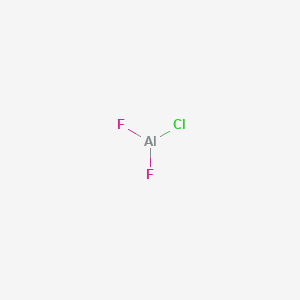
![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)
